molecular formula C28H32O4Si4 B12675811 1,1,5,5-Tetramethyl-3,3,7,7-tetraphenylcyclotetrasiloxane CAS No. 1693-48-7

1,1,5,5-Tetramethyl-3,3,7,7-tetraphenylcyclotetrasiloxane

Cat. No.: B12675811
CAS No.: 1693-48-7
M. Wt: 544.9 g/mol
InChI Key: YGLIXSOLOWUILG-UHFFFAOYSA-N
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Description

1,1,5,5-Tetramethyl-3,3,7,7-tetraphenylcyclotetrasiloxane is a unique organosilicon compound characterized by its cyclic structure and the presence of both methyl and phenyl groups attached to silicon atoms. This compound is notable for its stability and versatility, making it a valuable material in various scientific and industrial applications.

Preparation Methods

The synthesis of 1,1,5,5-tetramethyl-3,3,7,7-tetraphenylcyclotetrasiloxane typically involves the condensation of diphenylsilanediol with methylchlorosilanes in the presence of a base such as triethylamine. This reaction proceeds under controlled conditions to ensure the formation of the desired cyclic structure. Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1,1,5,5-Tetramethyl-3,3,7,7-tetraphenylcyclotetrasiloxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone, leading to the formation of silanol groups.

    Reduction: Reduction reactions typically involve the use of hydride donors such as lithium aluminum hydride, resulting in the cleavage of Si-O bonds.

    Substitution: The phenyl groups can be substituted with other functional groups through reactions with electrophiles or nucleophiles under appropriate conditions. Common reagents used in these reactions include hydrogen peroxide, lithium aluminum hydride, and various electrophiles and nucleophiles.

Scientific Research Applications

1,1,5,5-Tetramethyl-3,3,7,7-tetraphenylcyclotetrasiloxane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,5,5-tetramethyl-3,3,7,7-tetraphenylcyclotetrasiloxane exerts its effects is primarily related to its ability to form stable Si-O-Si linkages. These linkages contribute to the compound’s high thermal and chemical stability. The molecular targets and pathways involved in its interactions are largely dependent on the specific application, whether it be in material science, biology, or medicine .

Comparison with Similar Compounds

1,1,5,5-Tetramethyl-3,3,7,7-tetraphenylcyclotetrasiloxane can be compared to other similar compounds such as:

Properties

CAS No.

1693-48-7

Molecular Formula

C28H32O4Si4

Molecular Weight

544.9 g/mol

IUPAC Name

2,2,6,6-tetramethyl-4,4,8,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

InChI

InChI=1S/C28H32O4Si4/c1-33(2)29-35(25-17-9-5-10-18-25,26-19-11-6-12-20-26)31-34(3,4)32-36(30-33,27-21-13-7-14-22-27)28-23-15-8-16-24-28/h5-24H,1-4H3

InChI Key

YGLIXSOLOWUILG-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C2=CC=CC=C2)C3=CC=CC=C3)(C)C)(C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

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